
3-(Aminomethyl)-7-fluoro-2-methyl-2,3-dihydro-1H-isoindol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)-7-fluoro-2-methyl-2,3-dihydro-1H-isoindol-1-one is a synthetic organic compound that belongs to the class of isoindolones This compound is characterized by the presence of an aminomethyl group, a fluorine atom, and a methyl group attached to the isoindolone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-7-fluoro-2-methyl-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common approach is the Mannich reaction, which involves the amino alkylation of an acidic proton next to a carbonyl group by formaldehyde and a primary or secondary amine . The reaction conditions often include the use of solvents such as toluene or methanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. Techniques such as refluxing in hydrocarbon solvents (e.g., toluene, hexane) with azeotropic removal of water are commonly employed . Additionally, the use of environmentally friendly reagents and solvents is preferred to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Aminomethyl)-7-fluoro-2-methyl-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can result in the formation of various substituted isoindolones.
Applications De Recherche Scientifique
3-(Aminomethyl)-7-fluoro-2-methyl-2,3-dihydro-1H-isoindol-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mécanisme D'action
The mechanism of action of 3-(Aminomethyl)-7-fluoro-2-methyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Aminomethyl)phenylboronic acid hydrochloride
- 3-(Aminomethyl)benzeneboronic acid hydrochloride
Uniqueness
Compared to similar compounds, 3-(Aminomethyl)-7-fluoro-2-methyl-2,3-dihydro-1H-isoindol-1-one stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C10H11FN2O |
|---|---|
Poids moléculaire |
194.21 g/mol |
Nom IUPAC |
3-(aminomethyl)-7-fluoro-2-methyl-3H-isoindol-1-one |
InChI |
InChI=1S/C10H11FN2O/c1-13-8(5-12)6-3-2-4-7(11)9(6)10(13)14/h2-4,8H,5,12H2,1H3 |
Clé InChI |
HXVSMHSSYMKFID-UHFFFAOYSA-N |
SMILES canonique |
CN1C(C2=C(C1=O)C(=CC=C2)F)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


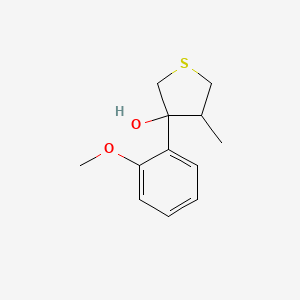
![2-{1-[(Benzyloxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid](/img/structure/B13241131.png)
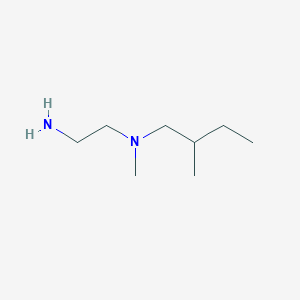

![({2-[1-(Bromomethyl)cyclobutyl]ethoxy}methyl)benzene](/img/structure/B13241143.png)
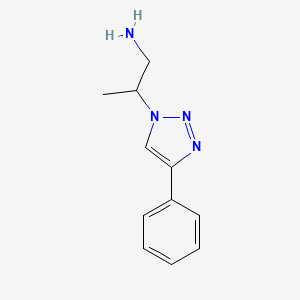


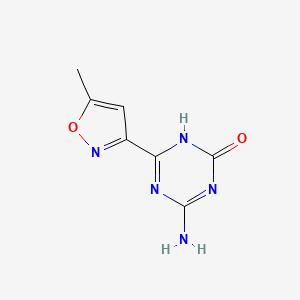
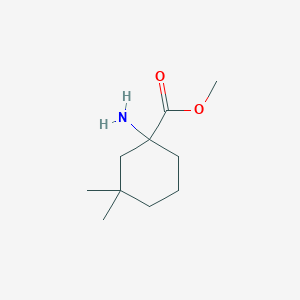
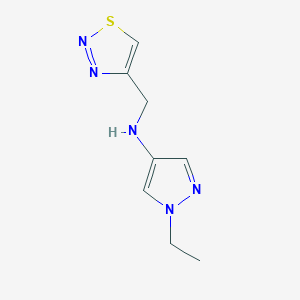
![4-[(Propan-2-yl)amino]butan-2-one](/img/structure/B13241184.png)
![1-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine](/img/structure/B13241186.png)
![Benzyl N-{2-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate](/img/structure/B13241193.png)
